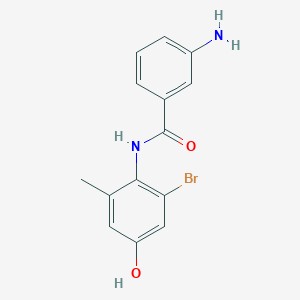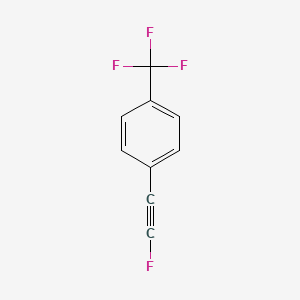![molecular formula C9H10ClNO2S B14183996 Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- CAS No. 847980-35-2](/img/structure/B14183996.png)
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is a chemical compound with the molecular formula C9H10ClNO2S It is known for its unique chemical structure, which includes a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 2-chloroacetamide with 4-methylbenzenesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted acetamide derivatives.
科学的研究の応用
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can influence cellular processes. Additionally, the chloroacetamide group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular functions .
類似化合物との比較
Similar Compounds
2-Chloro-N-(4-ethylhexyl)acetamide: Similar in structure but with an ethylhexyl group instead of a 4-methylphenyl group.
Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains a methoxy group instead of a sulfinyl group.
Uniqueness
Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]- is unique due to the presence of both a chloroacetamide group and a sulfinyl group attached to a 4-methylphenyl ring. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
847980-35-2 |
|---|---|
分子式 |
C9H10ClNO2S |
分子量 |
231.70 g/mol |
IUPAC名 |
2-chloro-N-(4-methylphenyl)sulfinylacetamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-7-2-4-8(5-3-7)14(13)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) |
InChIキー |
CIHNIJUXBRWIBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


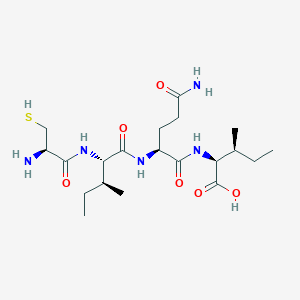
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylphenol](/img/structure/B14183922.png)
![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
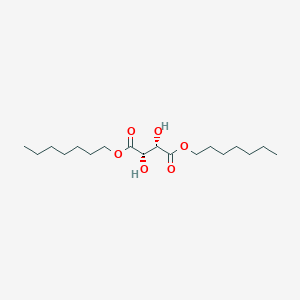
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
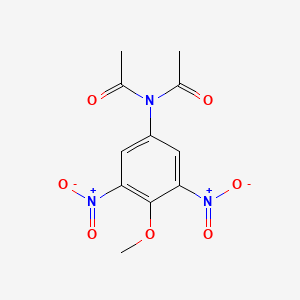
![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
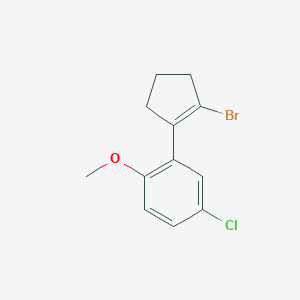
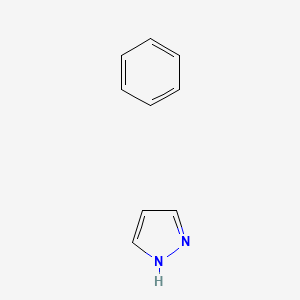
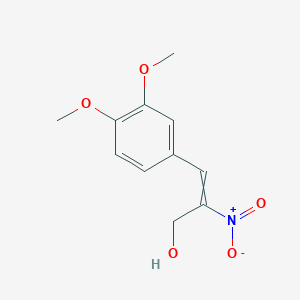
![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
